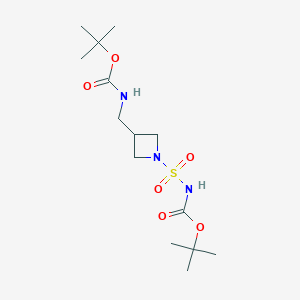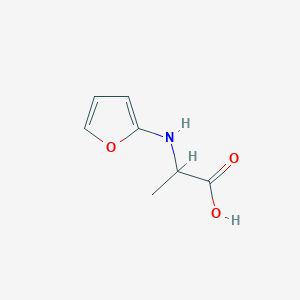
1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C10H9BrN2O This compound is characterized by the presence of an amino group, a cyano group, and a bromopropanone moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, solvent-free methods and fusion techniques, where aromatic amines are reacted with ethyl cyanoacetate at elevated temperatures, are also employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic structures.
Cyclization Reactions: The presence of the cyano and amino groups allows for cyclization reactions to form various heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, amines, and various catalysts such as copper and iron compounds. Reaction conditions often involve elevated temperatures and solvent-free environments to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, triazines, and other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino and cyano groups can act as nucleophiles, while the bromine atom can be substituted by other nucleophiles. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets and pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other N-substituted cyanoacetamides and cyanoacetohydrazides, which also possess cyano and amino groups attached to aromatic rings .
Uniqueness
1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one is unique due to the presence of the bromopropanone moiety, which allows for additional chemical transformations and the formation of diverse heterocyclic structures. This makes it a valuable compound in synthetic chemistry and drug discovery .
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
4-amino-3-(3-bromo-2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-5-9(14)4-8-3-7(6-12)1-2-10(8)13/h1-3H,4-5,13H2 |
Clave InChI |
WATGZMPQKFOOCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)CC(=O)CBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)

![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)


![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)
